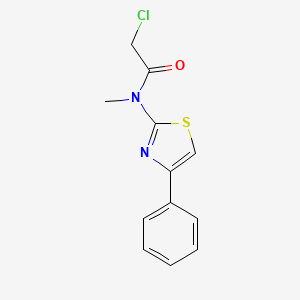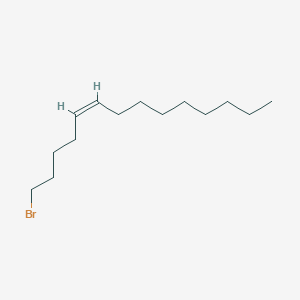
5-Tetradecene, 1-bromo-, (5Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tetradecene, 1-bromo-, (5Z)-: is a chemical compound with the molecular formula C14H27Br (Z)-Tetradec-5-enyl Bromide . This compound is characterized by the presence of a bromine atom attached to the first carbon of a tetradecene chain, with a double bond located at the fifth carbon in the Z-configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Tetradecene, 1-bromo-, (5Z)- typically involves the bromination of 5-Tetradecene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine to the desired position on the carbon chain. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (DCM) .
Industrial Production Methods: Industrial production of 5-Tetradecene, 1-bromo-, (5Z)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Tetradecene, 1-bromo-, (5Z)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: It can be oxidized to form corresponding alcohols or reduced to form alkanes
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether
Major Products:
Substitution: 5-Tetradecanol, 5-Tetradecanenitrile.
Elimination: 5-Tetradecene.
Oxidation: 5-Tetradecanol.
Reduction: Tetradecane
Scientific Research Applications
Chemistry: 5-Tetradecene, 1-bromo-, (5Z)- is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology and Medicine: In biological research, it is used to study the effects of brominated compounds on biological systems. It also serves as a precursor for the synthesis of bioactive molecules .
Industry: The compound is used in the production of specialty chemicals, including surfactants and lubricants. It is also employed in the synthesis of materials with specific properties, such as hydrophobic coatings .
Mechanism of Action
The mechanism of action of 5-Tetradecene, 1-bromo-, (5Z)- involves its interaction with nucleophiles, leading to substitution or elimination reactions. The bromine atom, being a good leaving group, facilitates these reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Comparison with Similar Compounds
5-Tetradecene, (E)-: The E-isomer of 5-Tetradecene, 1-bromo-, (5Z)-, with the double bond in the E-configuration.
1-Bromo-5-tetradecene: A similar compound with the bromine atom at the first carbon but without the Z-configuration
Uniqueness: 5-Tetradecene, 1-bromo-, (5Z)- is unique due to its Z-configuration, which imparts specific stereochemical properties. This configuration can influence the compound’s reactivity and the types of products formed in chemical reactions .
Properties
Molecular Formula |
C14H27Br |
|---|---|
Molecular Weight |
275.27 g/mol |
IUPAC Name |
(Z)-1-bromotetradec-5-ene |
InChI |
InChI=1S/C14H27Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h9-10H,2-8,11-14H2,1H3/b10-9- |
InChI Key |
WSWTVFLWDFYSMK-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCBr |
Canonical SMILES |
CCCCCCCCC=CCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3S,5R)-11-amino-1-methoxy-4,10-dimethyl-13-methylidene-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-6,9-diene-8,12-dione](/img/structure/B12295825.png)
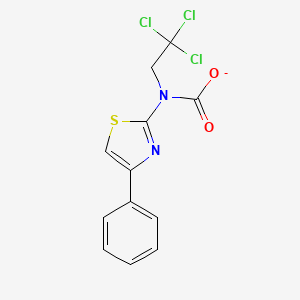
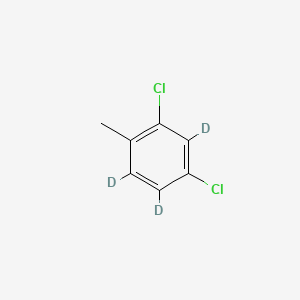

![Butanedioic acid;3-[2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol](/img/structure/B12295873.png)
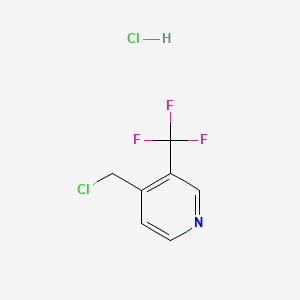
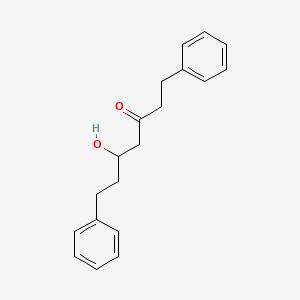
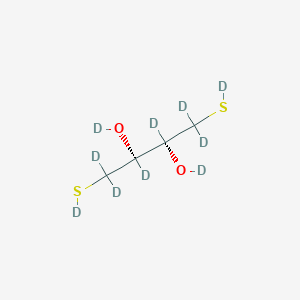
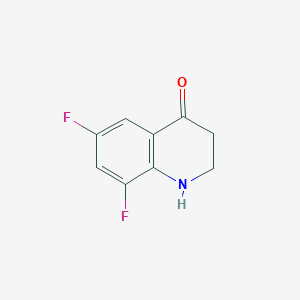
![N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B12295900.png)
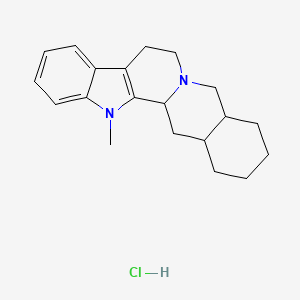
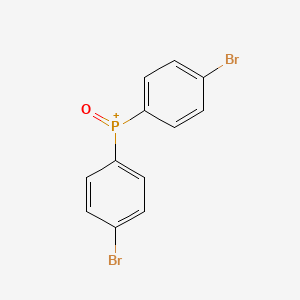
![Sodium;3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[[2-(trifluoromethylsulfanyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12295920.png)
